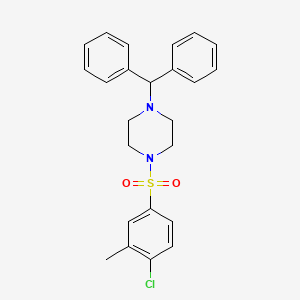

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine is a derivative of 1-benzhydryl-sulfonyl-piperazine . It’s a chemotherapeutic substance capable of inhibiting, retarding, or reversing the process of multistage carcinogenesis . It has been evaluated for its efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation .

Synthesis Analysis

The compound is synthesized by a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . The N-substitution of 1-benzhydryl-piperazine with different sulfonyl chlorides was confirmed by the disappearance of the N-H group in IR and 1 H NMR data .Molecular Structure Analysis

The piperazine ring in the compound is in a chair conformation . The geometry around the S atom is that of a distorted tetrahedron . There is a large range of bond angles around the piperazine N atoms .Chemical Reactions Analysis

The compound is designed by a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . The reaction is confirmed by the disappearance of the N-H group in IR and 1 H NMR data .Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H23ClN2O2S . The piperazine ring is in a chair conformation . The geometry around the S atom is that of a distorted tetrahedron . There is a large range of bond angles around the piperazine N atoms .Scientific Research Applications

Antibacterial Activity

Piperazine sulfonamides, including the compound , have been shown to exhibit antibacterial properties. This application is crucial in the development of new antibiotics to combat resistant bacterial strains .

Matrix Metalloproteinase-3 (MMP-3) Inhibition

These compounds also play a role in inhibiting MMP-3, an enzyme involved in the breakdown of extracellular matrix, which is significant in various pathological conditions .

Carbonic Anhydrase Inhibition

Another important application is the inhibition of carbonic anhydrase, an enzyme that plays a pivotal role in regulating pH and ion balance in various biological processes .

Teratogenic Studies

The compound has been identified as an experimental teratogen, meaning it can disturb the development of an embryo or fetus. This application is important for understanding developmental biology and potential risks during pregnancy .

Reproductive Effects

It has also been associated with experimental reproductive effects. Research in this field can lead to insights into reproductive health and potential contraceptive methods .

Antimicrobial Studies

Further studies have been conducted to evaluate the antimicrobial activities of novel substituted 1-benzhydryl-piperazine derivatives, which could lead to new treatments for infections .

ACE Inhibitor Activity

The synthesis of new derivatives has been explored for in vitro ACE inhibitor activities, which is significant for managing conditions like hypertension .

Mechanism of Action

Target of Action

The primary targets of 1-Benzhydryl-4-((4-chloro-3-methylphenyl)sulfonyl)piperazine are cancer cells, specifically MDA-MB-231 human breast cancer cells . These cells are a common model for studying the progression and treatment of breast cancer.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . This is achieved through a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides .

Biochemical Pathways

It is known that the compound’s inhibitory effects on cancer cell proliferation are significant . This suggests that the compound may interfere with the pathways responsible for cell division and growth.

Pharmacokinetics

The compound is synthesized as a powder , which suggests it could be administered orally or intravenously. The compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion.

Result of Action

The primary result of the compound’s action is the inhibition of MDA-MB-231 breast cancer cell proliferation . This means that the compound can slow down or stop the growth of these cancer cells.

Future Directions

properties

IUPAC Name |

1-benzhydryl-4-(4-chloro-3-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2S/c1-19-18-22(12-13-23(19)25)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTFTNSQHZIWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)

![3-bromo-4-[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2982103.png)

![Ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2982106.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2982112.png)